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Radicicol Binding Affinity at a Glance

Protein Target
Dissociation Constant
(Kd) / Inhibition
Constant (Ki)

Experimental
Method

Key Interacting
Residues (if
characterized)

Hsp90 (N-terminal
domain, human)

~1 nM [1] Thermal Shift Assay
(TSA) [1]

Asp93 [2] [3]

Hsp90 (full-length, yeast) 19 nM [1] Isothermal Titration
Calorimetry (ITC)

[1]

Asp93 (in yeast
equivalent) [4]

Hsp90 (N-terminal, yeast) 2.7 nM [1] Isothermal Titration

Calorimetry (ITC)
[1]

-

Carbonic Anhydrase II
(hCAII)

Not a direct target; used
as a reference in affinity

studies [1]

- -

ATP Citrate Lyase Ki = 7-13 μM (non-

competitive inhibitor) [5]

Kinetic Analysis [5] -
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Protein Target
Dissociation Constant
(Kd) / Inhibition
Constant (Ki)

Experimental
Method

Key Interacting
Residues (if
characterized)

Isoprenylcysteine
Carboxyl
Methyltransferase (ICMT)

Predicted high affinity
(Computational study) [6]

Molecular Docking
& MM-GBSA [6]

Val116, His113,
His126, Arg125 [6]

Detailed Experimental Protocols

For the critical data on Hsp90 binding, researchers employed sophisticated methods to accurately measure

nanomolar-range affinities.

Thermal Shift Assay (TSA) for Ultratight Binders

The TSA, also known as Differential Scanning Fluorimetry (DSF), is particularly useful for measuring very

tight binding reactions that are difficult to quantify by direct ITC [1].

Principle: A ligand that binds tightly to a protein's native state stabilizes it, leading to an increase in

the protein's melting temperature (Tm). The magnitude of this shift depends on the ligand
concentration and its binding affinity [1].

Workflow:
A fluorescent dye (e.g., ANS) is mixed with the protein. This dye is quenched in water but

fluoresces brightly upon binding to hydrophobic patches exposed during protein unfolding [1].
The protein-ligand mixture is heated gradually while fluorescence is monitored.

The melting temperature (Tm) is determined from the inflection point of the fluorescence vs.
temperature curve.

The dependence of Tm on ligand concentration is fitted to a binding model to derive the
dissociation constant (Kd). For very tight binders, a model accounting for two separate

unfolding transitions (for free and ligand-bound protein) is often required [1].

Isothermal Titration Calorimetry (ITC) and Displacement Assays

ITC directly measures the heat released or absorbed during a binding event.
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Direct Titration: For high-affinity binders like radicicol, a direct ITC titration results in a steep curve

that is difficult to fit accurately [1].
Displacement Titration: This method is used to overcome the limitation of direct ITC. A weaker, well-

characterized inhibitor is first bound to the protein. The tight-binding ligand (e.g., radicicol) is then
titrated into the complex, displacing the weaker one. The measured heat signals from the

displacement are used to calculate the affinity of the tight-binding ligand [1].

Radicicol-Hsp90 Binding Mechanism

Radicicol is a potent, natural macrocyclic lactone that inhibits Hsp90 by binding to its N-terminal ATP-

binding pocket, thereby disrupting its chaperone function and leading to the degradation of client

oncoproteins [7] [4].

A key structural insight is its interaction with a conserved energetic hot-spot in the Hsp90 binding pocket,

primarily through residue Asp93 (in Hsp90α) [2]. This interaction is critical for achieving nanomolar

affinity.
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Key Considerations for Researchers

When working with or evaluating radicicol's binding data, please consider:
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pH-Dependent Binding: The affinity of resorcinol-based inhibitors like radicicol for Hsp90 is pH-

dependent. The hydroxyl group that hydrogen-bonds to Asp93 is titratable, which affects its binding
affinity [2].

Conformational Flexibility: Computational studies highlight that the macrocyclic scaffold of
radicicol and its derivatives is flexible in solution. The population of bioactive conformations

influences its binding activity [4].
Beyond Hsp90: While Hsp90 is its primary high-affinity target, research suggests radicicol can also

bind other proteins like ATP citrate lyase, though with much weaker (micromolar) affinity [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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